3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and several functional groups such as cyano, fluorophenyl, and methylamino groups.
Preparation Methods
The synthesis of 3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperidine ring, followed by the introduction of the pyrimidine ring and the functional groups. Common reagents used in these reactions include various amines, halides, and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.
Addition: Addition reactions can occur at the double bonds or functional groups, leading to the formation of new compounds with different properties
Scientific Research Applications
3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways. Research is ongoing to explore its use in treating various diseases.
Industry: The compound’s chemical properties make it valuable in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Compared to other similar compounds, 3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)- stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-Piperidinecarboxamide derivatives: These compounds share the piperidine ring but differ in the attached functional groups.
Pyrimidine-based compounds: These compounds have the pyrimidine ring but may lack the specific functional groups present in the target compound.
Cyano and fluorophenyl derivatives: These compounds contain the cyano and fluorophenyl groups but may have different core structures.
Properties
Molecular Formula |
C25H31FN6O |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C25H31FN6O/c1-16-8-9-19(24(33)29-20-6-4-3-5-7-20)15-32(16)23-13-22(30-25(28-2)31-23)17-10-11-18(14-27)21(26)12-17/h10-13,16,19-20H,3-9,15H2,1-2H3,(H,29,33)(H,28,30,31) |
InChI Key |
NUYMCVCMRAXZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1C2=NC(=NC(=C2)C3=CC(=C(C=C3)C#N)F)NC)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.